N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of benzo[d]thiazole, furan, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 4,7-dimethoxy-2-aminobenzenethiol with a suitable electrophile, such as a halogenated acetic acid derivative.
Introduction of the furan moiety: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzo[d]thiazole intermediate.
Attachment of the thiophene group: The final step involves the formation of the acetamide linkage by reacting the intermediate with thiophene-2-ylacetic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, or strong acids/bases.
Major Products
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide depends on its application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to the conductivity and efficiency of electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(phenylmethyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a phenylmethyl group instead of a furan-2-ylmethyl group.
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridin-2-yl group instead of a thiophen-2-yl group.
Uniqueness
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide is unique due to the combination of its three heterocyclic moieties, which impart distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-24-15-7-8-16(25-2)19-18(15)21-20(28-19)22(12-13-5-3-9-26-13)17(23)11-14-6-4-10-27-14/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGROVGJGPIALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CO3)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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